molecular formula C22H25N3O5 B2440433 N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 892264-69-6

N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2440433
CAS No.: 892264-69-6
M. Wt: 411.458
InChI Key: OSMZKXLEEHKZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Several studies have focused on derivatives similar to the mentioned compound, exploring their antitumor activities. For instance, a study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity with significant potency compared to the control, 5-FU. These compounds showed selective activities toward various cancer cell lines, indicating the potential for targeted cancer therapy applications (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis Methodologies

Research on efficient synthesis methods for related compounds includes a high-yielding cyclisation process to produce (±)-crispine A from a similar acetamide compound, highlighting the chemical's versatility in synthetic organic chemistry (F. King, 2007).

Molecular Docking Studies

Molecular docking studies have been utilized to explore the binding affinities and interactions of similar compounds with biological targets. For example, a comprehensive structural and vibrational study of a related quinazolinone compound, including molecular docking results, suggested inhibitory activity against the BRCA2 complex, indicating potential applications in drug development for breast cancer treatment (A. El-Azab et al., 2016).

Properties

IUPAC Name

N-butan-2-yl-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-14(2)23-20(26)13-24-19-9-7-6-8-18(19)21(27)25(22(24)28)15-10-16(29-3)12-17(11-15)30-4/h6-12,14H,5,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMZKXLEEHKZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.